7-Chloro-1-(4-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-CHLORO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chloro-substituted chromeno-pyrrole core, a nitrophenyl group, and an oxolan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno-Pyrrole Core: The initial step involves the cyclization of appropriate starting materials to form the chromeno-pyrrole core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Chloro and Nitro Groups: The chloro and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions require specific reagents such as chlorinating agents and nitrating mixtures.
Attachment of the Oxolan-2-ylmethyl Group: The final step involves the alkylation of the chromeno-pyrrole core with an oxolan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Corresponding oxides of the chromeno-pyrrole core.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and receptor modulators. The presence of the nitrophenyl group suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic properties. They are evaluated for activities such as anti-inflammatory, anticancer, and antimicrobial effects.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-CHLORO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into binding pockets of proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-CHLORO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: This compound itself.
7-CHLORO-1-(4-AMINOPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: A reduced form with an amino group instead of a nitro group.
7-CHLORO-1-(4-METHOXYPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: A derivative with a methoxy group.
Uniqueness
The uniqueness of 7-CHLORO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and an oxolan-2-ylmethyl substituent makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H17ClN2O6 |
---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
7-chloro-1-(4-nitrophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H17ClN2O6/c23-13-5-8-17-16(10-13)20(26)18-19(12-3-6-14(7-4-12)25(28)29)24(22(27)21(18)31-17)11-15-2-1-9-30-15/h3-8,10,15,19H,1-2,9,11H2 |
InChI Key |
VTMOELVYQOHZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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